2-Chloro-4-(trifluoromethyl)benzonitrile
Overview
Description
2-Chloro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C₈H₃ClF₃N and a molecular weight of 205.57 g/mol . It is also known by its synonym, 3-Chloro-4-cyanobenzotrifluoride . This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzonitrile core. It is widely used in various chemical syntheses and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that this compound is used as an organic building block in various chemical reactions .
Mode of Action
It is known to participate in various organic synthesis reactions . More research is needed to fully understand its interaction with its targets and the resulting changes.
Preparation Methods
The synthesis of 2-Chloro-4-(trifluoromethyl)benzonitrile can be achieved through several methods. One common synthetic route involves the reaction of 3-nitro-4-chlorobenzotrifluoride with cyanide in the presence of catalysts such as cuprous bromide and nickel bromide . The reaction is typically carried out under nitrogen protection and involves heating the reactants at temperatures between 185 to 195°C for 5 to 9 hours . Industrial production methods often utilize similar reaction conditions but may involve different catalysts and solvents to optimize yield and purity.
Chemical Reactions Analysis
2-Chloro-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including substitution, reduction, and oxidation. Common reagents used in these reactions include sodium cyanide, potassium cyanide, and cuprous cyanide . For example, in substitution reactions, the chloro group can be replaced by other functional groups, leading to the formation of diverse derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-4-(trifluoromethyl)benzonitrile has numerous applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . In biology, it serves as a building block for the development of bioactive molecules. In medicine, compounds derived from this compound are investigated for their potential therapeutic properties . Additionally, it is utilized in the electronics industry for the production of advanced materials.
Comparison with Similar Compounds
2-Chloro-4-(trifluoromethyl)benzonitrile can be compared with other similar compounds such as 4-Chloro-3-(trifluoromethyl)benzonitrile and 2-Fluoro-4-(trifluoromethyl)benzonitrile . These compounds share similar structural features but differ in the position of the substituents on the benzene ring. The unique combination of the chloro and trifluoromethyl groups in this compound imparts distinct chemical and physical properties, making it particularly useful in specific applications.
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHMLBFNZKJDQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371387 | |
Record name | 2-Chloro-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1813-33-8 | |
Record name | 2-Chloro-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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